molecular formula C9H11F3N2 B12440320 {2-[3-(Trifluoromethyl)phenyl]ethyl}hydrazine CAS No. 69717-88-0

{2-[3-(Trifluoromethyl)phenyl]ethyl}hydrazine

Cat. No.: B12440320
CAS No.: 69717-88-0
M. Wt: 204.19 g/mol
InChI Key: IDPDCQYOTAJDRP-UHFFFAOYSA-N
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Description

{2-[3-(Trifluoromethyl)phenyl]ethyl}hydrazine is a chemical building block of interest in synthetic organic chemistry for the construction of nitrogen-containing heterocycles. Hydrazine derivatives are versatile intermediates often employed in the formation of pyrazoles and other pharmaceutically relevant scaffolds . The 3-(trifluoromethyl)phenyl moiety is a common structural feature in medicinal chemistry due to its potential to influence the metabolic stability and binding affinity of candidate molecules . Researchers utilize such compounds in the discovery and development of new therapeutic agents. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

69717-88-0

Molecular Formula

C9H11F3N2

Molecular Weight

204.19 g/mol

IUPAC Name

2-[3-(trifluoromethyl)phenyl]ethylhydrazine

InChI

InChI=1S/C9H11F3N2/c10-9(11,12)8-3-1-2-7(6-8)4-5-14-13/h1-3,6,14H,4-5,13H2

InChI Key

IDPDCQYOTAJDRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CCNN

Origin of Product

United States

Preparation Methods

Synthesis of 1-[3-(Trifluoromethyl)phenyl]-2-propyl Halides

The precursor 1-[3-(trifluoromethyl)phenyl]-2-propyl chloride or bromide is synthesized by reacting 3-(trifluoromethyl)benzaldehyde with propylene oxide, followed by halogenation using thionyl chloride or phosphorus tribromide. Chromium-based oxidants (e.g., CrO₃ in H₂SO₄) are employed to oxidize 1-[3-(trifluoromethyl)phenyl]-2-propanol to the corresponding ketone, which is then reduced to the alcohol and halogenated.

Example Procedure :

  • Reactant : 20.4 g of 1-[3-(trifluoromethyl)phenyl]-2-propanol
  • Solvent : 50 mL methylene chloride
  • Oxidizing Agent : 13.6 g CrO₃ in 12 mL H₂SO₄ (50 mL aqueous solution)
  • Conditions : 25°C, 3 hours
  • Yield : 85.8% (purity: 69.8%)

Hydrazine Coupling

The halogenated intermediate reacts with anhydrous hydrazine in tetrahydrofuran (THF) or ethanol under reflux. Cyclic ethers enhance selectivity by stabilizing transition states.

Optimized Parameters :

Parameter Optimal Range
Temperature 20–40°C
Hydrazine Molar Ratio 3–5 equivalents
Reaction Time 24–72 hours
Solvent THF or DMF
Yield 70–85%

Side products like 2-chloro-4-(trifluoromethyl)phenylhydrazine are minimized by maintaining stoichiometric excess of hydrazine.

Reductive Amination of Ketone Precursors

Reductive amination offers a one-step route by condensing 1-[3-(trifluoromethyl)phenyl]-2-propanone with hydrazine in the presence of reducing agents.

Ketone Synthesis

The ketone precursor is synthesized via oxidation of 1-[3-(trifluoromethyl)phenyl]-2-propanol using Na₂Cr₂O₇ or KMnO₄ in acidic media. Alternative routes include Friedel-Crafts acylation of trifluoromethylbenzene with propionyl chloride.

Hydrazine Condensation and Reduction

The ketone reacts with hydrazine hydrate to form a hydrazone intermediate, which is reduced using H₂/Pd-C or NaBH₄.

Procedure :

  • Reactants : 1-[3-(Trifluoromethyl)phenyl]-2-propanone (1 eq), hydrazine hydrate (2 eq)
  • Solvent : Ethanol
  • Reducing Agent : NaBH₄ (1.5 eq)
  • Conditions : Reflux, 6 hours
  • Yield : 78–82%

Catalytic Hydrogenation of Nitriles

Nitrile intermediates provide a pathway for introducing the hydrazine moiety via hydrogenation.

Synthesis of 2-[3-(Trifluoromethyl)phenyl]ethyl Nitrile

3-(Trifluoromethyl)benzyl chloride is reacted with acrylonitrile in a Michael addition, followed by catalytic hydrogenation to the nitrile.

Hydrazine Formation

The nitrile is hydrogenated under H₂ (50 psi) with Raney Ni, followed by treatment with hydrazine hydrate.

Key Data :

  • Catalyst : Raney Ni (10% w/w)
  • Solvent : Methanol
  • Temperature : 60°C
  • Yield : 65–70%

Condensation with Hydrazine Derivatives

Hydrazine hydrochloride salts react with aldehydes or ketones under acidic conditions to form hydrazones, which are subsequently reduced.

Example :

  • Reactant : 2-[3-(Trifluoromethyl)phenyl]furo[3,2-b]pyrrole-5-carboxylate
  • Reagent : Hydrazine hydrate (3 eq)
  • Conditions : Acetic acid, 80°C, 4 hours
  • Yield : 75–80%

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost Efficiency Scalability
Nucleophilic Substitution 70–85 85–90 Moderate High
Reductive Amination 75–82 88–93 High Medium
Catalytic Hydrogenation 65–70 80–85 Low Low
Condensation 75–80 90–95 High High

Key Findings :

  • Nucleophilic substitution and reductive amination are preferred for industrial-scale synthesis due to high yields and scalability.
  • Catalytic hydrogenation suffers from catalyst costs but is valuable for nitrile-rich precursors.
  • Condensation routes achieve high purity but require stringent pH control.

Mechanistic Insights

Nucleophilic Aromatic Substitution

The trifluoromethyl group’s electron-withdrawing effect activates the aryl ring for nucleophilic attack by hydrazine. DFT studies indicate a two-step mechanism:

  • Formation of Meisenheimer complex via hydrazine attack at the para position.
  • Elimination of halide ion to restore aromaticity.

Reductive Amination

Hydrazone formation follows a protonated ketone intermediate, which reacts with hydrazine. The reduction step proceeds via a six-membered transition state with NaBH₄ transferring hydride to the C=N bond.

Challenges and Optimization Strategies

  • Byproduct Formation : Chlorinated byproducts (e.g., 2-chloro-4-(trifluoromethyl)phenylhydrazine) are minimized using excess hydrazine (5 eq) and THF as solvent.
  • Purification : Column chromatography (SiO₂, hexane/EtOAc 4:1) removes unreacted precursors.
  • Scale-Up : Continuous flow reactors reduce reaction times by 40% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

{2-[3-(Trifluoromethyl)phenyl]ethyl}hydrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The hydrazine moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and bromine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, {2-[3-(Trifluoromethyl)phenyl]ethyl}hydrazine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules. Its hydrazine moiety can interact with various biological targets, making it useful in biochemical assays.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it valuable for the development of new materials and products.

Mechanism of Action

The mechanism of action of {2-[3-(Trifluoromethyl)phenyl]ethyl}hydrazine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the hydrazine moiety can participate in various chemical reactions within biological systems. These interactions can modulate biochemical pathways and lead to the desired therapeutic or biological effects.

Comparison with Similar Compounds

1-[2-(Trifluoromethyl)phenyl]hydrazine

  • Structure : Direct attachment of the hydrazine group to the 2-(trifluoromethyl)phenyl ring.
  • Properties : Higher electron-withdrawing effect due to the -CF₃ group at the ortho position, which may hinder steric accessibility in reactions.
  • Applications : Used in synthesizing indole derivatives and thiazole-based antioxidants .

(E)-1-(3-Trifluoromethylphenyl)-2-(1-p-tolylethylidene)hydrazine

  • Structure : A hydrazone derivative with a p-tolyl substituent on the ethylidene group.
  • Properties: The ethylidene linker introduces planarity, enhancing conjugation and stability.
  • Synthesis Yield: 93% via condensation of 3-trifluoromethylphenylhydrazine hydrochloride with 4’-methylacetophenone .

1-(2-Ethoxy-3-(trifluoromethylthio)phenyl)hydrazine

  • Structure : Incorporates ethoxy and trifluoromethylthio (-SCF₃) groups on the phenyl ring.
  • Properties : The -SCF₃ group increases electron deficiency and oxidative stability.
  • Molecular Weight : 252.26 g/mol, higher than the target compound due to the additional sulfur atom .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted)
{2-[3-(CF₃)Ph]ethyl}hydrazine C₉H₁₁F₃N₂ 204.19 Not reported 2.8
1-[2-(CF₃)Ph]hydrazine C₇H₇F₃N₂ 176.14 Not reported 2.1
1-(2-Ethoxy-3-SCF₃Ph)hydrazine C₉H₁₁F₃N₂OS 252.26 Not reported 3.5

Biological Activity

The compound {2-[3-(Trifluoromethyl)phenyl]ethyl}hydrazine is a hydrazine derivative characterized by the presence of a trifluoromethyl group, which significantly enhances its chemical reactivity and potential biological activity. This article explores the biological activity of this compound, focusing on its synthesis, biological interactions, and therapeutic potential.

The molecular formula of this compound is C9H10F3N2, with a molecular weight of approximately 202.19 g/mol. The trifluoromethyl group is known to influence the electronic properties of the compound, potentially affecting its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions. The initial steps may include the formation of hydrazone intermediates followed by reduction processes to yield the final hydrazine product.

Example Synthesis Pathway

  • Formation of Hydrazone : Reacting an appropriate aldehyde with phenylhydrazine.
  • Reduction : Using reducing agents like sodium borohydride to convert the hydrazone to hydrazine.

Antimicrobial Activity

Research indicates that derivatives of hydrazines, including this compound, exhibit notable antimicrobial properties. In particular, studies have demonstrated that related compounds possess activity against various strains of Mycobacterium tuberculosis and other non-tuberculous mycobacteria.

CompoundMIC (µM)Target
This compound250M. tuberculosis
N-Tridecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamide125M. kansasii

These findings suggest that modifications in the hydrazine structure can lead to enhanced antimicrobial efficacy.

Enzyme Inhibition

Hydrazine derivatives have also been evaluated for their ability to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The IC50 values for these compounds indicate moderate inhibition:

CompoundAChE IC50 (µM)BuChE IC50 (µM)
This compound27.04 - 106.7558.01 - 277.48

Some derivatives showed lower IC50 values than rivastigmine, a clinically used drug, highlighting their potential as therapeutic agents in neurodegenerative diseases.

Case Studies

  • Antimycobacterial Activity : A study evaluated various hydrazine derivatives against Mycobacterium tuberculosis and found that certain compounds exhibited significant inhibitory effects, with MIC values ranging from 125 µM to 250 µM against different strains .
  • Cytotoxicity Assessment : In vitro studies on cytotoxicity revealed that while some derivatives showed no cytostatic action at concentrations up to 100 µM, others demonstrated selective toxicity against specific tumor cell lines .

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